molecular formula C12H18ClN3S B3078325 [3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride CAS No. 1050483-90-3

[3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride

Cat. No.: B3078325
CAS No.: 1050483-90-3
M. Wt: 271.81 g/mol
InChI Key: WPXGQMBLSBYEMM-UHFFFAOYSA-N
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Description

[3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride is a chemical compound with a complex structure that includes both imidazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and thiophene intermediates, followed by their coupling through a propyl linker. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: Both the imidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the imidazole ring can produce imidazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its imidazole ring is known to interact with various biological targets, making it useful in drug discovery and development.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of [3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    [3-(1H-Imidazol-1-yl)propyl]amine hydrochloride: Lacks the thiophene ring, making it less versatile in terms of electronic properties.

    [3-(1H-Imidazol-1-yl)propyl][(2-methylthiophen-2-yl)methyl]amine hydrochloride: Similar structure but with a different substitution pattern on the thiophene ring, which can affect its reactivity and binding properties.

Uniqueness

The unique combination of imidazole and thiophene rings in [3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Overview

[3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride is a chemical compound that combines an imidazole ring with a thiophene moiety. Its unique structure suggests potential biological activities, particularly in pharmacology and biochemistry. This article reviews its biological activity based on diverse research findings, highlighting its mechanisms of action, potential applications, and comparative studies with similar compounds.

  • IUPAC Name : 3-imidazol-1-yl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine; hydrochloride
  • Molecular Formula : C12H18ClN3S
  • Molecular Weight : 271.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their function.
  • Protein Interaction : The thiophene ring may engage in π-π interactions with aromatic residues in proteins, influencing their activity and stability.

Antifungal Activity

Recent studies have explored the antifungal properties of compounds related to this structure. For instance, derivatives of thiophene have shown significant fungicidal activity, with EC50 values indicating their effectiveness against various fungal strains. A comparative analysis revealed that compounds with similar structures exhibited varying degrees of antifungal potency:

CompoundEC50 (mg/L)Remarks
[Compound 4f]1.96Highest activity noted
[Compound 4a]4.69Excellent fungicidal activity
[Diflumetorim]21.44Standard for comparison

These findings suggest that the presence of both imidazole and thiophene rings enhances the biological efficacy of the compound .

Other Biological Activities

Research has also indicated potential applications in other therapeutic areas:

  • Anticancer Properties : Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Antimicrobial Effects : The compound has shown promise against a range of bacterial pathogens, potentially due to its ability to penetrate bacterial membranes and interfere with metabolic processes .

Study on Antifungal Efficacy

A greenhouse study evaluated the fungicidal activity of several thiophene derivatives, including those structurally similar to this compound. The results demonstrated that modifications in the thiophene structure significantly affected antifungal potency, suggesting a structure–activity relationship (SAR) that could guide future drug development efforts.

Comparative Analysis with Similar Compounds

A comparative study assessed the biological activities of various imidazole-based compounds:

Compound NameStructure FeaturesBiological Activity
[3-(1H-Imidazol-1-yl)propyl]amine hydrochlorideLacks thiophene ringLower versatility
[3-(1H-Imidazol-1-yl)propyl][(2-methylthiophen-2-yl)methyl]amine hydrochlorideDifferent substitution patternVariable reactivity

This comparison highlights the unique advantages offered by the dual-ring structure of this compound in terms of biological activity and potential therapeutic applications .

Properties

IUPAC Name

3-imidazol-1-yl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S.ClH/c1-11-3-8-16-12(11)9-13-4-2-6-15-7-5-14-10-15;/h3,5,7-8,10,13H,2,4,6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXGQMBLSBYEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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